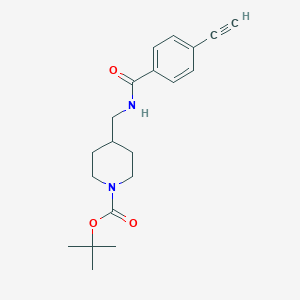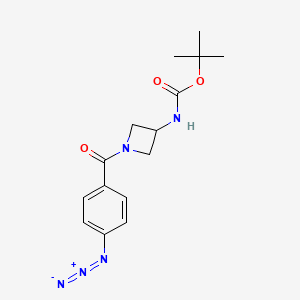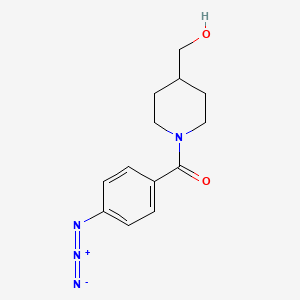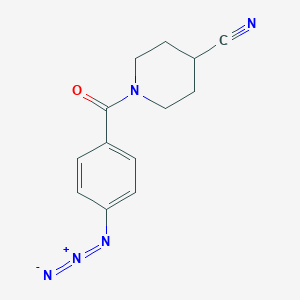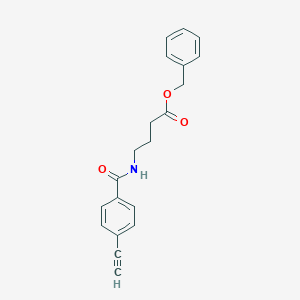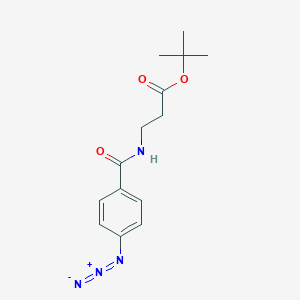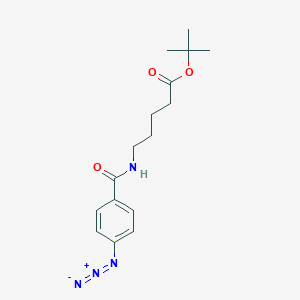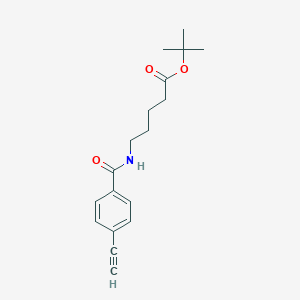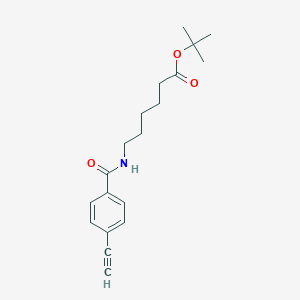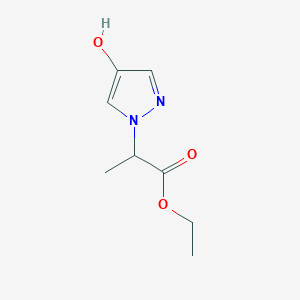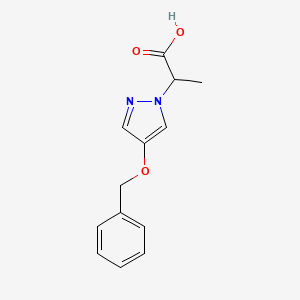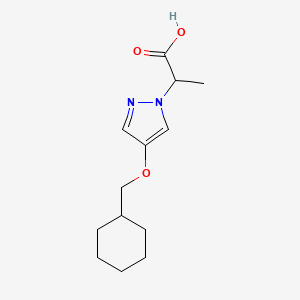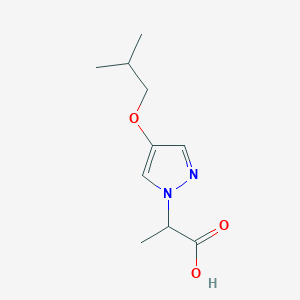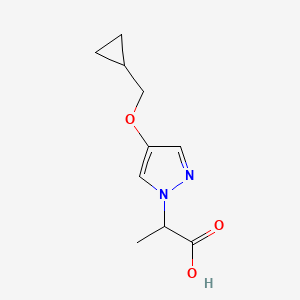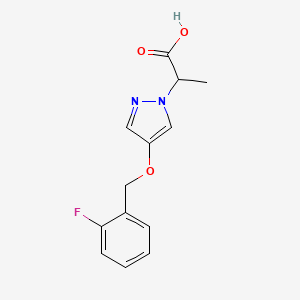
2-(4-((2-Fluorobenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((2-Fluorobenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that features a fluorobenzyl group attached to a pyrazole ring, which is further connected to a propanoic acid moiety
Preparation Methods
The synthesis of 2-(4-((2-Fluorobenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid typically involves multiple steps, starting with the preparation of the fluorobenzyl intermediate. The synthetic route may include:
Formation of the Fluorobenzyl Intermediate: This step involves the reaction of fluorobenzyl chloride with a suitable nucleophile to form the fluorobenzyl intermediate.
Coupling with Pyrazole: The fluorobenzyl intermediate is then coupled with a pyrazole derivative under basic conditions to form the desired pyrazole compound.
Introduction of the Propanoic Acid Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(4-((2-Fluorobenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Esterification and Amidation: The propanoic acid group can participate in esterification or amidation reactions to form esters or amides, respectively.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-((2-Fluorobenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme activity, protein interactions, or cellular processes.
Industrial Applications: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-((2-Fluorobenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding or π-π stacking interactions. The propanoic acid moiety may contribute to the compound’s solubility and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar compounds to 2-(4-((2-Fluorobenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid include:
2-(4-((2-Chlorobenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid: This compound features a chlorobenzyl group instead of a fluorobenzyl group, which may result in different reactivity and binding properties.
2-(4-((2-Methylbenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid: The presence of a methyl group instead of a fluorine atom can affect the compound’s hydrophobicity and steric interactions.
2-(4-((2-Bromobenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid: The bromobenzyl group may confer different electronic properties and reactivity compared to the fluorobenzyl group.
Properties
IUPAC Name |
2-[4-[(2-fluorophenyl)methoxy]pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-9(13(17)18)16-7-11(6-15-16)19-8-10-4-2-3-5-12(10)14/h2-7,9H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKAGXZWKPVQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
